Cas no 2034255-02-0 (5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide)
![5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide structure](https://www.kuujia.com/scimg/cas/2034255-02-0x500.png)
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- QJSXPCQWMATPPF-HDJSIYSDSA-N
- 5-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)pyrazine-2-carboxamide
- 5-methyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazine-2-carboxamide
- 5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide
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- Inchi: 1S/C17H20N4O2/c1-12-10-20-15(11-19-12)17(22)21-13-5-7-14(8-6-13)23-16-4-2-3-9-18-16/h2-4,9-11,13-14H,5-8H2,1H3,(H,21,22)
- InChI Key: QJSXPCQWMATPPF-UHFFFAOYSA-N
- SMILES: O(C1=C([H])C([H])=C([H])C([H])=N1)C1([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C1([H])[H])N([H])C(C1C([H])=NC(C([H])([H])[H])=C([H])N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 385
- XLogP3: 2.1
- Topological Polar Surface Area: 77
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6483-0366-30mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-2μmol |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-20μmol |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-5μmol |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-10μmol |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-4mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-3mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-40mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-15mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6483-0366-25mg |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide |
2034255-02-0 | 25mg |
$109.0 | 2023-09-08 |
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide Related Literature
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide
Introduction to 5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide (CAS No. 2034255-02-0)
5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034255-02-0, represents a unique structural motif that combines a pyrazine core with a cyclohexyl group substituted at the 4-position by a pyridin-2-yloxy moiety. The presence of a methyl group at the 5-position of the pyrazine ring further enhances its structural complexity and potential pharmacological activity.
The< strong>pyridin-2-yloxy substituent introduces a polar aromatic ring system, which can interact with various biological targets through hydrogen bonding and hydrophobic interactions. This feature makes the compound particularly interesting for drug design, as it can be tailored to modulate specific biological pathways. The cyclohexyl group, on the other hand, provides a rigid scaffold that can influence the conformational flexibility of the molecule, potentially affecting its binding affinity and selectivity.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional scaffolds in developing novel therapeutic agents. The< strong>5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide structure exemplifies how combining different pharmacophoric elements can lead to compounds with enhanced biological activity. For instance, studies have shown that pyrazine derivatives often exhibit properties suitable for treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
In particular, the< strong>pyridin-2-yloxy moiety has been extensively studied for its potential role in modulating neurotransmitter receptors and ion channels. This region of the molecule can interact with transmembrane proteins, influencing their function and potentially leading to therapeutic effects. The cyclohexyl group, with its chiral center at the 1-position ((1r,4r) configuration), adds another layer of complexity, allowing for stereochemical control over the compound's biological activity.
The< strong>methyl group at the 5-position of the pyrazine ring may also play a crucial role in determining the compound's pharmacokinetic properties. Methyl groups are known to influence metabolic stability and lipophilicity, which are critical factors in drug development. By optimizing this substituent, researchers can fine-tune the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Current research in this area is focused on identifying new applications for< strong>5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide. Preliminary studies suggest that it may have potential in treating conditions related to central nervous system (CNS) disorders. The ability of the< strong>pyridin-2-yloxy substituent to interact with CNS receptors makes this compound a promising candidate for further investigation.
The synthesis of< strong>5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, are often employed to construct the complex molecular framework efficiently. These methods not only enhance the synthetic route but also allow for greater control over stereochemistry.
The< strong>CAS number 2034255-02-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and regulatory agencies. As research continues to uncover new applications for this compound, its CAS number will remain a key reference point in academic and industrial settings.
In conclusion,< strong>5-methyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]pyrazine-2-carboxamide represents a structurally intricate and pharmacologically promising compound. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery. With ongoing research focusing on its potential applications in treating neurological and other diseases, this compound is poised to make significant contributions to pharmaceutical science.
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